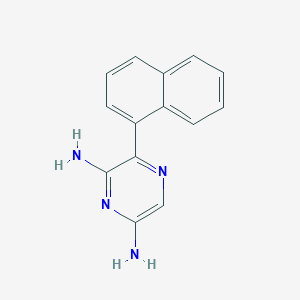
3-(Naphthalen-1-yl)pyrazine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(Naphthalen-1-yl)pyrazine-2,6-diamine can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions typically require specific conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection/deprotection steps to achieve the desired product.
Analyse Des Réactions Chimiques
3-(Naphthalen-1-yl)pyrazine-2,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-(Naphthalen-1-yl)pyrazine-2,6-diamine has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the development of new materials and polymers for industrial applications .
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-1-yl)pyrazine-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-(Naphthalen-1-yl)pyrazine-2,6-diamine can be compared with other similar compounds such as pyrazinamide and substituted pyrazines. These compounds share structural similarities but differ in their specific functional groups and applications. For instance, pyrazinamide is widely used as an anti-tubercular agent, while this compound has broader applications in various fields .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Propriétés
Numéro CAS |
212778-88-6 |
|---|---|
Formule moléculaire |
C14H12N4 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3-naphthalen-1-ylpyrazine-2,6-diamine |
InChI |
InChI=1S/C14H12N4/c15-12-8-17-13(14(16)18-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H4,15,16,18) |
Clé InChI |
ICRHXJKFAWYADY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=NC=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)
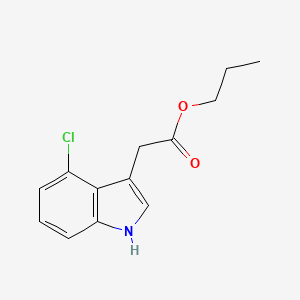
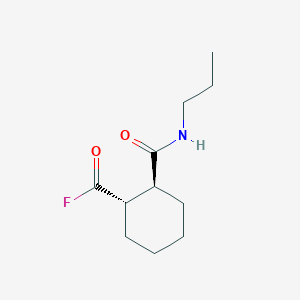
![6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one](/img/structure/B12564234.png)


![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
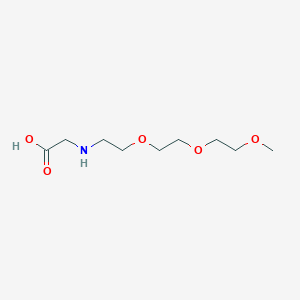


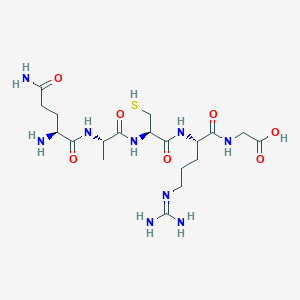

![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
